molecular formula C11H13ClO4 B6357872 2-chloro-4,5-dimethoxy-benzoic acid ethyl ester CAS No. 91427-57-5

2-chloro-4,5-dimethoxy-benzoic acid ethyl ester

Cat. No.: B6357872
CAS No.: 91427-57-5
M. Wt: 244.67 g/mol
InChI Key: ZPBRCEMWMQUPAR-UHFFFAOYSA-N
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Description

2-chloro-4,5-dimethoxy-benzoic acid ethyl ester is an organic compound with the molecular formula C11H13ClO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and methoxy groups, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-dimethoxy-benzoic acid ethyl ester typically involves the esterification of 2-chloro-4,5-dimethoxy-benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-chloro-4,5-dimethoxy-benzoic acid+ethanolacid catalyst2-chloro-4,5-dimethoxy-benzoic acid ethyl ester+water\text{2-chloro-4,5-dimethoxy-benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-chloro-4,5-dimethoxy-benzoic acid+ethanolacid catalyst​2-chloro-4,5-dimethoxy-benzoic acid ethyl ester+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the ester on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-dimethoxy-benzoic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

    Oxidation and Reduction: The methoxy groups can undergo oxidation or reduction reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under mild conditions.

    Hydrolysis: Acidic or basic hydrolysis can convert the ester back to the carboxylic acid.

    Oxidation: Strong oxidizing agents can oxidize the methoxy groups to form aldehydes or carboxylic acids.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 2-chloro-4,5-dimethoxy-benzoic acid.

    Oxidation: Products include aldehydes or carboxylic acids depending on the oxidizing agent.

Scientific Research Applications

2-chloro-4,5-dimethoxy-benzoic acid ethyl ester is used in various scientific research fields:

    Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-dimethoxy-benzoic acid ethyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with enzymes or receptors. The methoxy and chlorine substituents can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,5-dimethoxy-benzoic acid: The parent acid of the ester.

    4-chloro-2,5-dimethoxy-benzoic acid: A positional isomer with different substitution patterns.

    2-chloro-4,5-difluorobenzoic acid: A similar compound with fluorine substituents instead of methoxy groups.

Uniqueness

2-chloro-4,5-dimethoxy-benzoic acid ethyl ester is unique due to its specific substitution pattern and ester functional group, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 2-chloro-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBRCEMWMQUPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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